molecular formula C13H13Cl2N B7794949 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline CAS No. 57521-20-7

4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline

Cat. No.: B7794949
CAS No.: 57521-20-7
M. Wt: 254.15 g/mol
InChI Key: ZHKUDCITNUFTPI-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is a polysubstituted quinoline derivative featuring:

  • Chloro groups at positions 4 and 3 (the latter as part of a 2-chloroethyl side chain).
  • Methyl groups at positions 2 and 6.

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N/c1-8-3-4-12-11(7-8)13(15)10(5-6-14)9(2)16-12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKUDCITNUFTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235580
Record name 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57521-20-7
Record name 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57521-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a quinoline core with chloroethyl and methyl substituents. Its molecular formula is C12H11Cl2NC_{12}H_{11}Cl_2N with a molecular weight of approximately 240.13 g/mol. The presence of halogen atoms enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones (Table 1).

PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli19
Pseudomonas aeruginosa22

The mechanism behind its antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of cellular membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A notable study reported an IC50 value of 15 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents (Table 2).

Cell LineIC50 (µM)
MCF-715
HeLa18

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The compound demonstrated an IC50 value of approximately 25 µM in inhibiting NO production, comparable to established anti-inflammatory drugs (Table 3).

TreatmentIC50 (µM)
This compound25
Aspirin30

The anti-inflammatory effect is believed to be mediated by the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Case Studies

A recent case study highlighted the use of this compound in combination therapy for treating multidrug-resistant bacterial infections. The study reported enhanced efficacy when combined with traditional antibiotics, suggesting a synergistic effect that could lower the required dosage of antibiotics and mitigate resistance development.

Scientific Research Applications

Pharmaceutical Applications

Antineoplastic Agents:
The compound serves as an intermediate in the synthesis of antineoplastic drugs such as Cabozantinib and Tivozanib . These drugs target multiple tyrosine kinases involved in tumor growth and angiogenesis, making them crucial in treating various cancers, including metastatic medullary thyroid carcinoma and renal cell carcinoma. The synthesis of these drugs involves several steps where 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline plays a key role as a precursor .

Antimicrobial Activity:
Quinoline derivatives, including this compound, are known for their broad-spectrum antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance antibacterial activity against Gram-positive bacteria, such as Streptococcus pneumoniae, and exhibit antifungal effects . The introduction of substituents like chloroethyl groups has been shown to increase potency against various pathogens.

Organic Synthesis

Synthesis of Other Compounds:
The compound is utilized in the synthesis of other quinoline derivatives. Its chlorinated structure allows for further chemical reactions that can lead to the formation of more complex molecules used in medicinal chemistry . For instance, it can be transformed into various derivatives through nucleophilic substitution reactions.

Case Studies

Study Findings Application
Miyamoto et al. (1995)Demonstrated enhanced antibacterial activity with 5-substituted quinolinesDevelopment of new antibiotics
Milner et al. (2010)Explored antimalarial properties of quinoline derivativesTreatment of malaria
Muthumani et al. (2010)Investigated antifungal activitiesDevelopment of antifungal agents

These studies highlight the versatility of this compound in developing new therapeutic agents.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (K) Key Properties
4-Chloro-3-(2-chloroethyl)-2,6-DMQ ~280 (estimated) 4-Cl, 3-(2-ClEt), 2,6-Me Not reported High lipophilicity, alkylating potential
2,6-Dimethylquinoline 157.22 2,6-Me 293–295 Baseline for methylquinoline properties
4-Chloro-6,7-dimethoxyquinoline 223.65 4-Cl, 6,7-OMe 403–404 Moderate polarity, planar structure
3-Chloroethyl quinoline ester 327.80 3-O-(2-ClEt), 2-Ph, 4-COOEt 72–78 Ester hydrolysis susceptibility

Discussion of Structure-Activity Relationships (SAR)

  • Lipophilicity: Methyl groups (2,6-positions) enhance lipid solubility, aiding membrane permeation.
  • Reactivity : The 2-chloroethyl group’s alkylating capacity parallels nitrosoureas, suggesting utility in targeting DNA or proteins in cancer therapy .
  • Synthetic Challenges: Competitive side reactions (e.g., formation of 2,6-dimethylquinoline as a by-product) may occur during synthesis, necessitating precise control .

Preparation Methods

Chlorination of 3-(2-Hydroxyethyl)-2,6-Dimethylquinoline

A common method involves chlorinating the hydroxyl group of 3-(2-hydroxyethyl)-2,6-dimethylquinoline. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–25°C achieves conversion to the chloroethyl group. This route offers yields of 70–85% but requires careful control of moisture to avoid hydrolysis.

Direct Chloroethylation via Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces the 2-chloroethyl group directly onto 4-chloro-2,6-dimethylquinoline. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the reaction between 2-chloroethyl chloride and the quinoline derivative in solvents like carbon tetrachloride (CCl₄) or toluene. Temperatures of 0–80°C and reaction times of 4–6 hours yield 60–75% product.

Regioselective Chlorination Techniques

Chlorination at the 4-position of the quinoline ring is critical. Electrophilic aromatic substitution (EAS) driven by chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids ensures regioselectivity.

Chlorine Gas in Carbon Tetrachloride

A patent by details the chlorination of 2,6-dimethylquinoline in CCl₄ saturated with HCl gas. At 10–15°C, Cl₂ is introduced over 4 hours, yielding 4-chloro-2,6-dimethylquinoline hydrochloride. Neutralization with NaOH liberates the free base, achieving 69% yield.

Table 1: Chlorination Conditions and Yields

Chlorinating AgentSolventCatalystTemp (°C)Yield (%)
Cl₂CCl₄HCl10–1569
SO₂Cl₂TolueneNone45–5070
Cl₂ + I₂CCl₄I₂8060

Sulfuryl Chloride in Toluene

Replacing Cl₂ with SO₂Cl₂ in toluene at 45–50°C simplifies handling and improves safety. This method avoids gaseous by-products and achieves comparable yields (70%).

Solvent and Catalyst Systems

Solvent choice profoundly impacts reaction efficiency and regioselectivity.

Carbon Tetrachloride vs. Toluene

  • CCl₄ : Enhances Cl₂ solubility and stabilizes reactive intermediates but poses environmental and health risks.

  • Toluene : Offers safer operation with moderate yields, though higher temperatures (80°C) are required.

Catalytic Iodine for Enhanced Selectivity

Adding iodine (I₂) as a catalyst during Cl₂ chlorination directs substitution to the 4-position, reducing by-products like 3-chloro isomers. Example 5 of demonstrates a 60% yield increase with 10 g I₂ per mole of substrate.

Purification and Isolation

Post-synthesis purification ensures high-purity product.

Distillation Under Reduced Pressure

Fractional distillation at 115–117°C (5 mmHg) isolates this compound with >99% purity.

Recrystallization from Methanol

Crude product recrystallized in methanol removes unreacted starting materials and oligomeric by-products, achieving 98% purity.

Challenges and Mitigation Strategies

Over-Chlorination

Excess Cl₂ or prolonged reaction times lead to di- or tri-chlorinated by-products. Controlled Cl₂ flow rates and real-time monitoring via gas chromatography mitigate this issue.

Hydrolysis of Chloroethyl Group

Moisture exposure hydrolyzes the chloroethyl group to hydroxyethyl. Anhydrous conditions and molecular sieves preserve functionality.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest microwave irradiation reduces reaction times from hours to minutes while maintaining yields of 65–70%.

Flow Chemistry Approaches

Continuous flow systems improve heat transfer and scalability, particularly for large-scale chlorination reactions .

Q & A

Q. What are the thermodynamic stability trends for halogenated quinoline derivatives?

  • Answer : Measure standard enthalpies of formation (ΔHf°) via combustion calorimetry. For 2,6-dimethylquinoline, ΔHf° (solid) = 82.3 kJ/mol. Chlorination increases stability due to electron-withdrawing effects but may reduce solubility .

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